Comparison of Lipophilicity (LogP) Between 2,2,4-Trifluoro and 2,2-Difluoro Benzodioxole Cores
The 2,2,4-trifluoro substitution pattern on the benzodioxole core results in a higher calculated LogP compared to the 2,2-difluoro analog. For a compound containing the 2,2,4-trifluorobenzo[d][1,3]dioxole moiety, a LogP of 7.76 has been reported [1]. In contrast, a related compound with a 2,2-difluorobenzo[d][1,3]dioxole core exhibits a lower LogP value of 4.8908 . This increase in lipophilicity is directly attributable to the additional fluorine atom and can be a critical factor for optimizing blood-brain barrier penetration or cellular permeability. [1], .
2,2-Difluoro analog: LogP 4.89
Difference: ~2.87 log units
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 7.76 (value for a molecule containing the target moiety) |
| Comparator Or Baseline | LogP = 4.8908 (value for a molecule containing a 2,2-difluorobenzo[d][1,3]dioxole moiety) |
| Quantified Difference | Approximately 2.87 log units (higher lipophilicity for the trifluoro variant) |
| Conditions | In silico calculation using standard methods; values are for specific derivative molecules and not the parent building blocks. |
Why This Matters
A higher LogP value of ~3 log units indicates a 1000-fold increase in lipophilicity, which can be a decisive factor in selecting this building block for CNS drug discovery programs requiring enhanced brain exposure or for improving membrane permeability in other cell types.
- [1] PrenDB. (n.d.). PrenDB Database Entry (LogP: 7.76). Pharmazie, University of Marburg. Retrieved from prendb.pharmazie.uni-marburg.de View Source
